molecular formula C8H7N3O B11920655 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B11920655
M. Wt: 161.16 g/mol
InChI Key: YQSYHWZVCLACHP-UHFFFAOYSA-N
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Description

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused imidazo-pyridine ring system with a nitrile group at the 8th position and a keto group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method involves the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . This reaction proceeds efficiently in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidazo-pyridine derivatives.

Scientific Research Applications

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound’s fluorescence properties are attributed to its ability to form inclusion complexes with cyclodextrins, which enhances its optical activity . This interaction is crucial for its application as a biosensor and in imaging techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile is unique due to its nitrile group at the 8th position, which imparts distinct chemical reactivity and potential for diverse applications. Its fluorescence properties further distinguish it from similar compounds, making it valuable in biosensing and imaging applications.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H7N3O/c9-5-6-1-2-7(12)11-4-3-10-8(6)11/h1-2,10H,3-4H2

InChI Key

YQSYHWZVCLACHP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C=CC(=C2N1)C#N

Origin of Product

United States

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